5-Chloro-3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazole
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Description
“5-Chloro-3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazole” is a chemical compound with the molecular formula C11H10ClNO3 . It is a derivative of isoxazole .
Molecular Structure Analysis
The molecular structure of “this compound” includes an isoxazole ring attached to a 3,4-dimethoxyphenyl group . The exact molecular structure can be determined using techniques such as X-ray diffraction .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a predicted boiling point of 363.3±42.0 °C and a predicted density of 1.256±0.06 g/cm3 . The compound has a molecular weight of 239.65 .Future Directions
The future directions for “5-Chloro-3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazole” could involve further exploration of its biological activities . The compound could potentially be used in the treatment of various disorders, given the wide range of biological activities exhibited by similar indole derivatives .
Mechanism of Action
Target of Action
It’s known that indole derivatives, which share structural similarities with this compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, including cell biology and the treatment of various disorders .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways, leading to diverse downstream effects .
Result of Action
Indole derivatives are known to have various biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
5-chloro-3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2S/c1-14-7-4-3-6(5-8(7)15-2)9-12-10(11)16-13-9/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZIFHLKSBQUUHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NSC(=N2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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